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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the novel antibiotic G0775, a promising

candidate in the fight against multidrug-resistant (MDR) Gram-negative bacteria. G0775 is a

synthetically optimized derivative of the arylomycin class of natural products, engineered for

potent, broad-spectrum activity. For the first time in over 50 years, a new class of antibiotics

with efficacy against these challenging pathogens may be on the horizon.[1]

Core Mechanism of Action
G0775 exerts its bactericidal effects by targeting a novel essential enzyme: the bacterial type I

signal peptidase (SPase), also known as LepB.[2][3][4] This enzyme is critical for bacterial

survival as it is responsible for the terminal step in protein secretion, cleaving signal peptides

from proteins that are translocated across the cell membrane.[5][6]

The mechanism is twofold:

Competitive Binding: The macrocyclic core of G0775 mimics the natural substrate of SPase,

binding to the active site. An alanine residue within the G0775 macrocycle occupies the P3

position of the Ala-X-Ala recognition motif of the enzyme.[7]

Covalent Inhibition: Unlike its natural precursors, G0775 possesses a 2-aminoacetonitrile

"warhead".[3] This group forms an irreversible covalent bond with the catalytic lysine residue
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(Lys146) of the SPase active site.[3][8][9] This unprecedented molecular mechanism leads to

potent and durable inhibition of the enzyme's function.

This unique mode of action allows G0775 to circumvent existing and common mechanisms of

antibiotic resistance.[2][10]

Quantitative Data: In Vitro and In Vivo Efficacy
G0775 has demonstrated significant potency against a wide range of Gram-negative

pathogens, including clinical isolates with multidrug resistance.

Table 1: In Vitro Activity of G0775 (Minimum Inhibitory
Concentration - MIC)

Bacterial Species MIC Range (µg/mL) Notes

Gram-Negative Species (8

different)
0.125 - 2

General activity against a

panel of species.[1]

Escherichia coli (MDR clinical

isolates)
≤0.25 (for 90% of 49 isolates)

High potency against a large

number of resistant strains.[1]

Klebsiella pneumoniae (MDR

clinical isolates)
≤0.25 (for 90% of 49 isolates)

High potency against a large

number of resistant strains.[1]

Acinetobacter baumannii

(MDR strains)
≤4 (for 16 strains)

Effective against this

notoriously difficult-to-treat

pathogen.[1][3]

Pseudomonas aeruginosa

(MDR strains)
≤16 (for 12 strains)

Demonstrates activity against

another challenging

nosocomial pathogen.[1][3]

Table 2: Target Affinity and In Vivo Efficacy
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Parameter Value / Result Model System

Target Affinity (KI) 0.44 nM Binding affinity to LepB.[3]

Thigh Infection Model Reduced bacterial loads

Mouse models with E. coli, K.

pneumoniae, P. aeruginosa, or

A. baumannii.[1]

Lung Infection Model Decreased bacterial loads
Mouse model with K.

pneumoniae.[1]

Peritonitis Model Increased survival
Mouse model of K.

pneumoniae infection.[1]

Key Experimental Protocols
The mechanism and efficacy of G0775 were elucidated through a series of key experiments.

The methodologies are summarized below.

Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth microdilution method following Clinical and Laboratory Standards Institute

(CLSI) guidelines. Bacteria are grown in cation-adjusted Mueller-Hinton broth. A serial

dilution of G0775 is prepared in 96-well plates. Bacterial inoculum is added to each well to a

final concentration of ~5 x 105 CFU/mL. Plates are incubated at 37°C for 18-24 hours. The

MIC is determined as the lowest concentration of G0775 that completely inhibits visible

bacterial growth.

Purpose: To quantify the in vitro potency of the antibiotic against a panel of bacterial strains.

Generation and Mapping of Resistant Mutants
Protocol: High-density bacterial cultures (E. coli or other relevant species) are plated on agar

containing G0775 at concentrations 4-8 times the MIC. Colonies that grow after incubation

are isolated as resistant mutants. To identify the genetic basis of resistance, whole-genome

sequencing is performed on the resistant isolates and compared to the parental strain's

genome. Mutations are confirmed through co-crystallography of G0775 with the mutated

target protein (LepB).[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://polyamyna.ca/antibiotic-breakthrough-the-emergence-of-optimized-arylomycins-as-effective-gram-negative-treatments/
https://www.amr-insights.eu/genentech-develops-antibiotic-against-multidrug-resistant-gram-negatives/
https://www.amr-insights.eu/genentech-develops-antibiotic-against-multidrug-resistant-gram-negatives/
https://www.amr-insights.eu/genentech-develops-antibiotic-against-multidrug-resistant-gram-negatives/
https://www.benchchem.com/product/b11932877?utm_src=pdf-body
https://www.benchchem.com/product/b11932877?utm_src=pdf-body
https://www.benchchem.com/product/b11932877?utm_src=pdf-body
https://www.benchchem.com/product/b11932877?utm_src=pdf-body
https://www.benchchem.com/product/b11932877?utm_src=pdf-body
https://polyamyna.ca/antibiotic-breakthrough-the-emergence-of-optimized-arylomycins-as-effective-gram-negative-treatments/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purpose: To confirm the on-target activity of G0775 and identify potential resistance

mechanisms. Resistance mapped to mutations in the lepB gene confirms it as the primary

target.[3]

In Vivo Efficacy Models
Neutropenic Thigh Infection Model: Mice are rendered neutropenic via cyclophosphamide

injections. A defined inoculum of a bacterial pathogen is injected into the thigh muscle.

G0775 or a vehicle control is administered at specified time points (e.g., subcutaneously or

intravenously). After a set duration (e.g., 24 hours), mice are euthanized, and the thigh

muscle is homogenized to quantify the bacterial load (CFU/g of tissue). A significant

reduction in CFU compared to the vehicle control indicates efficacy.[3]

Purpose: To assess the antibiotic's ability to control a localized infection in an

immunocompromised host.

Transposon Sequencing (Tn-Seq)
Protocol: A transposon library, containing a large population of bacteria with random

transposon insertions throughout their genomes, is created. This library includes both

inactivation and upregulation mutants. The library is exposed to a sub-lethal concentration of

G0775. After a period of growth, genomic DNA is extracted, and the regions flanking the

transposon insertions are sequenced using next-generation sequencing. The frequency of

each mutant in the treated population is compared to an untreated control.[5][11]

Purpose: To perform a genome-wide screen to identify genes and pathways that, when

disrupted, either sensitize the bacteria to G0775 or confer resistance. This can confirm the

drug's target and reveal synergistic opportunities or new resistance mechanisms.[5][11]

Visualized Pathways and Workflows
Mechanism of Action Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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